molecular formula C11H12FIN2 B13711379 3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine

3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine

Cat. No.: B13711379
M. Wt: 318.13 g/mol
InChI Key: FJOHYMMGILLLIU-UHFFFAOYSA-N
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Description

3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fluorine and iodine substitution on the indole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine typically involves multi-step organic reactions. A common synthetic route may include:

    Halogenation: Introduction of fluorine and iodine atoms onto the indole ring through electrophilic aromatic substitution.

    Amine Introduction: Formation of the propanamine side chain through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the halogenated positions or the indole ring itself.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, possibly targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Iodo-3-indolyl)-1-propanamine: Lacks the fluorine substitution.

    3-(6-Fluoro-3-indolyl)-1-propanamine: Lacks the iodine substitution.

    3-(5-Fluoro-3-indolyl)-1-propanamine: Fluorine substitution at a different position.

Uniqueness

The presence of both fluorine and iodine substitutions on the indole ring makes 3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine unique. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications.

Properties

Molecular Formula

C11H12FIN2

Molecular Weight

318.13 g/mol

IUPAC Name

3-(6-fluoro-5-iodo-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C11H12FIN2/c12-9-5-11-8(4-10(9)13)7(6-15-11)2-1-3-14/h4-6,15H,1-3,14H2

InChI Key

FJOHYMMGILLLIU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1I)F)NC=C2CCCN

Origin of Product

United States

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